Korormicin

Description

Properties

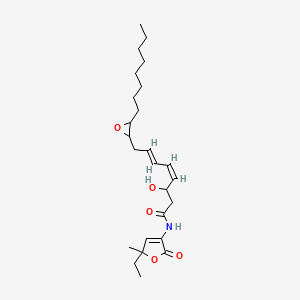

Molecular Formula |

C25H39NO5 |

|---|---|

Molecular Weight |

433.6 g/mol |

IUPAC Name |

(4Z,6E)-N-(5-ethyl-5-methyl-2-oxofuran-3-yl)-3-hydroxy-8-(3-octyloxiran-2-yl)octa-4,6-dienamide |

InChI |

InChI=1S/C25H39NO5/c1-4-6-7-8-9-12-15-21-22(30-21)16-13-10-11-14-19(27)17-23(28)26-20-18-25(3,5-2)31-24(20)29/h10-11,13-14,18-19,21-22,27H,4-9,12,15-17H2,1-3H3,(H,26,28)/b13-10+,14-11- |

InChI Key |

OXOAWIMFJLEQMT-MBGGJNPXSA-N |

Isomeric SMILES |

CCCCCCCCC1C(O1)C/C=C/C=C\C(CC(=O)NC2=CC(OC2=O)(C)CC)O |

Canonical SMILES |

CCCCCCCCC1C(O1)CC=CC=CC(CC(=O)NC2=CC(OC2=O)(C)CC)O |

Synonyms |

korormicin |

Origin of Product |

United States |

Scientific Research Applications

Efficacy Against Pathogens

Korormicin has demonstrated effectiveness against several notable pathogens:

- Vibrio cholerae : The causative agent of cholera, V. cholerae is highly susceptible to this compound, with studies showing a minimum inhibitory concentration (MIC) of approximately 20 µM .

- Pseudomonas aeruginosa : Another significant human pathogen, P. aeruginosa also shows sensitivity to this compound, with similar MIC values as noted for V. cholerae .

- Aliivibrio fischeri : This marine bacterium is affected by this compound, further illustrating its broad-spectrum activity against Gram-negative bacteria .

The antibiotic's selectivity is underscored by its ineffectiveness against strains that lack Na+-NQR, such as certain E. coli strains and Staphylococcus aureus .

Comparative Efficacy Table

| Pathogen | MIC (µM) | Na+-NQR Presence | Effectiveness |

|---|---|---|---|

| Vibrio cholerae | 20 | Present | Effective |

| Pseudomonas aeruginosa | 20 | Present | Effective |

| Aliivibrio fischeri | 20 | Present | Effective |

| Escherichia coli (wild-type) | >1000 | Absent | Ineffective |

| Staphylococcus aureus | >1000 | Absent | Ineffective |

Case Studies and Research Findings

-

Study on Reactive Oxygen Species Production :

A pivotal study demonstrated that this compound binding to Na+-NQR leads to elevated ROS production in V. cholerae. The use of H2DCFDA as a ROS indicator revealed significantly increased fluorescence in cultures treated with this compound compared to controls . This finding supports the hypothesis that ROS generation is a key factor in this compound's antibacterial activity. -

Resistance Mechanisms :

Research also explored bacterial resistance mechanisms. Mutant strains of V. cholerae lacking functional Na+-NQR exhibited resistance to this compound even at high concentrations (up to 100 µM) . This underscores the necessity for target specificity in developing effective antibiotics. -

Probiotic Applications :

Recent investigations have hinted at potential probiotic applications for this compound-producing strains of Pseudoalteromonas. These strains may offer protective benefits against coral diseases by utilizing their antibacterial properties, including those of this compound . Such applications highlight the compound's versatility beyond traditional antibiotic roles.

Chemical Reactions Analysis

Primary Reaction Mechanism: ROS Generation via Na+-NQR Interaction

Korormicin binds to Na+-NQR at a site distinct from quinone, inducing conformational changes that disrupt electron transfer between cofactors . This perturbation leads to:

-

Uncontrolled electron leakage from flavin adenine dinucleotide (FAD) and the 2Fe-2S center to molecular oxygen (O₂) .

-

ROS production , primarily superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), confirmed via fluorescence assays using H₂DCFDA .

Key Experimental Evidence:

| Strain/Condition | ROS Production (Relative Fluorescence) | This compound Sensitivity |

|---|---|---|

| Wild-type V. cholerae | 8.4 ± 0.7 (↑8.4x vs. control) | High (IC₅₀ = 5 nM) |

| Δnqr V. cholerae | No significant change | Resistant |

| Pseudoalteromonas J010 | No ROS detected | Insensitive enzyme |

Cofactor-Specific Redox Reactions

This compound’s activity depends on specific redox-active cofactors within Na+-NQR:

-

FAD (NqrF subunit) : Acts as the primary electron donor to O₂. Mutants lacking FAD (NqrF-S245A) show 85% reduction in ROS .

-

2Fe-2S cluster (NqrF subunit) : Contributes to electron leakage. Deletion (NqrF-C70A) reduces ROS by 60% .

-

FMN and riboflavin : Minimal involvement in ROS generation, as their removal does not significantly alter fluorescence .

Anaerobic Conditions Abrogate Activity

This compound loses efficacy under anaerobic environments, confirming O₂’s essential role in ROS formation .

Enzyme Resistance Mechanisms

Bacterial resistance arises from structural modifications in Na+-NQR:

-

NqrB-G141A mutation : Found in Pseudoalteromonas J010 and Haemophilus influenzae, this substitution prevents this compound binding and ROS induction .

-

NqrB-G140A mutation : Reduces this compound affinity by altering quinone-binding dynamics (↑ Kₘ for quinone) .

Selectivity and Ecological Implications

This compound’s narrow-spectrum activity stems from:

-

Taxonomic specificity : Only affects bacteria with glycine at NqrB positions 140/141 .

-

Self-resistance in producers : Pseudoalteromonas J010’s Na+-NQR carries NqrB-G141A, ensuring autotoxicity avoidance .

Synthetic and Structural Insights

Total synthesis of this compound A confirmed its stereospecific binding to Na+-NQR . Analogs with modified macrocyclic rings show reduced cytotoxicity in mammalian cells, highlighting structure-activity relationships .

Preparation Methods

Enamino Lactone (5S)-4

The enamino lactone serves as the central scaffold for this compound’s macrocyclic core. Kobayashi’s team synthesized this fragment via asymmetric dihydroxylation of olefin 11 using AD-mix-α (Sharpless conditions), achieving >90% enantiomeric excess (ee) (Table 1). The dihydroxylation step introduced vicinal diols, which were subsequently lactonized under acidic conditions to form the bicyclic structure.

Table 1: Synthesis of Enamino Lactone (5S)-4

| Step | Reaction | Conditions | Yield | ee |

|---|---|---|---|---|

| 1 | Asymmetric dihydroxylation | AD-mix-α, CH₃SO₂NH₂, H₂O/tert-BuOH | 85% | 92% |

| 2 | Lactonization | PPTS, CH₂Cl₂, 40°C | 78% | – |

β-Hydroxy Acid (3′R)-5

The C3′ stereocenter was established through kinetic resolution of racemic epoxide rac-19 using Jacobsen’s asymmetric epoxidation catalyst. This method selectively epoxidized the (3′R)-enantiomer with 88% ee, which was then hydrolyzed to the corresponding β-hydroxy acid. Notably, the use of (-)-sparteine as a chiral ligand enhanced stereoselectivity during epoxide ring-opening.

Boronate Ester (9′S,10′R)-7

The boronate fragment was constructed via asymmetric dihydroxylation of olefin 30 with AD-mix-β, followed by boronate esterification. This step introduced the C9′ and C10′ stereocenters with 94% ee, critical for this compound’s anti-NQR activity.

Fragment Coupling and Macrocyclization

Condensation of (5S)-4 and (3′R)-5

The enamino lactone and β-hydroxy acid were coupled using N,N′-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) and pyridinium p-toluenesulfonate (PPTS). PPTS suppressed acyl urea (24 ) formation, a common side reaction in DCC-mediated couplings, improving the yield of advanced intermediate 6 to 82%.

Table 2: Optimization of Coupling Conditions

| Additive | Solvent | Temp (°C) | Yield of 6 | Acyl urea (24 ) |

|---|---|---|---|---|

| None | CH₂Cl₂ | 25 | 45% | 38% |

| PPTS | CH₂Cl₂ | 25 | 82% | <5% |

Nickel-Catalyzed Cross-Coupling

The final macrocyclization involved a nickel-catalyzed coupling between intermediate 6 and boronate 8 (derived from 7 and MeLi). This reaction formed the C9′–C10′ bond with complete retention of configuration, affording protected this compound (9 ) in 75% yield. Global deprotection using tetrabutylammonium fluoride (TBAF) yielded the natural product.

Structural Validation and Bioactivity Correlation

Post-synthesis, the four possible diastereomers were compared via specific rotation and bioactivity assays. Only the (5S,3′R,9′S,10′R) isomer matched natural this compound’s optical rotation ([α]D²⁵ = +43.6) and inhibited NQR at IC₅₀ = 12 nM. Structure-activity studies confirmed that the C3′R hydroxy group and C5S methyl branch are indispensable for binding to NqrA’s Ile-2–Met-39 domain .

Q & A

Basic Research Questions

Q. What experimental methodologies are essential for confirming Korormicin's inhibitory activity against marine bacteria?

- Methodological Answer : To confirm inhibitory activity, researchers should employ standardized agar diffusion assays or broth microdilution methods under controlled salinity and temperature conditions mimicking marine environments. Quantify bacterial growth inhibition using spectrophotometry (OD₆₀₀) and validate results with ATP bioluminescence assays to assess metabolic disruption. Include positive controls (e.g., known respiratory inhibitors) and negative controls (solvent-only treatments) to isolate this compound-specific effects. Replicate experiments across multiple bacterial strains (e.g., Vibrio spp., Pseudomonas spp.) to establish broad-spectrum efficacy .

Q. How can researchers address contradictions in data regarding this compound's minimum inhibitory concentration (MIC) across different bacterial strains?

- Methodological Answer : Contradictions in MIC values may arise from variations in bacterial membrane permeability, efflux pump activity, or environmental factors (e.g., pH, salinity). To resolve discrepancies:

- Standardize growth conditions (e.g., ISO 20776-1 guidelines for antimicrobial susceptibility testing).

- Use isogenic bacterial mutants to isolate resistance mechanisms (e.g., sodium pump gene deletions).

- Apply statistical meta-analysis to aggregate data from independent studies, adjusting for methodological heterogeneity (e.g., plate vs. liquid culture) .

Q. What protocols are recommended for isolating and purifying this compound from microbial extracts?

- Methodological Answer : Purification typically involves solvent extraction (ethyl acetate or methanol) followed by chromatographic separation:

- Step 1 : Fractionate crude extracts using flash column chromatography with a silica gel matrix and gradient elution (hexane:ethyl acetate).

- Step 2 : Further purify active fractions via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase).

- Step 3 : Confirm purity (>95%) via LC-MS and NMR spectroscopy. Cross-reference spectral data with published profiles to verify structural integrity .

Advanced Research Questions

Q. What structural analysis techniques are recommended to elucidate this compound's binding mechanism to respiratory chain components?

- Methodological Answer : Combine X-ray crystallography or cryo-EM to resolve this compound’s interaction with bacterial NADH:ubiquinone oxidoreductase (Complex I). For dynamic binding studies:

- Use surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff).

- Perform molecular dynamics simulations to model conformational changes in the quinone-binding pocket upon inhibitor interaction.

- Validate findings with site-directed mutagenesis of key residues (e.g., Asp-139 in Vibrio alginolyticus Complex I) .

Q. How can transcriptomic and proteomic approaches clarify this compound's off-target effects in non-marine bacteria?

- Methodological Answer :

- Transcriptomics : Conduct RNA-seq on E. coli treated with sub-MIC this compound to identify differentially expressed genes (e.g., stress-response regulators like soxS or marA).

- Proteomics : Apply tandem mass spectrometry (LC-MS/MS) to quantify protein abundance changes, focusing on membrane transporters and redox enzymes.

- Integration : Use pathway enrichment tools (e.g., KEGG, GO) to map multi-omic data and distinguish primary targets from compensatory mechanisms .

Q. What in vitro models are appropriate for studying this compound's impact on bacterial sodium pumping under varying environmental conditions?

- Methodological Answer :

- Artificial Membranes : Reconstitute purified Na<sup>+</sup>-translocating NADH dehydrogenase into proteoliposomes and measure Na<sup>+</sup> flux via fluorescent dyes (e.g., CoroNa Red).

- Environmental Simulation : Use chemostat cultures to mimic oceanic gradients (e.g., pH 8.1, 3.5% salinity) and measure this compound efficacy under nutrient-limiting conditions.

- High-Throughput Screening : Employ microfluidic platforms to test inhibitor potency across >100 bacterial isolates in parallel .

Data Contradiction and Reproducibility

Q. How should researchers evaluate conflicting reports on this compound's stability in aerobic vs. anaerobic conditions?

- Methodological Answer :

- Stability Assays : Incubate this compound in buffered solutions (pH 7.4 and 8.1) under aerobic/anaerobic conditions for 24–72 hours. Monitor degradation via HPLC and compare half-lives.

- Redox Sensitivity : Test antioxidant additives (e.g., ascorbate, DTT) to determine if oxidative degradation contributes to instability.

- Inter-Lab Collaboration : Share standardized protocols and reference samples (e.g., deuterated this compound) across labs to harmonize data .

Q. What strategies mitigate batch-to-batch variability in this compound production during laboratory-scale synthesis?

- Methodological Answer :

- Fermentation Optimization : Use response surface methodology (RSM) to standardize Paracoccus spp. culture parameters (e.g., carbon source, agitation rate).

- Quality Control : Implement LC-MS purity checks at each synthesis step and discard batches with <90% purity.

- Documentation : Publish detailed SOPs in supplementary materials, including NMR spectra and chromatograms for cross-validation .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.